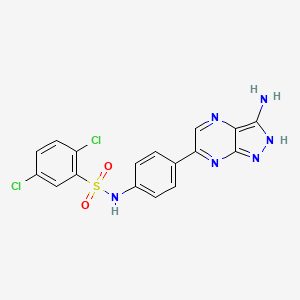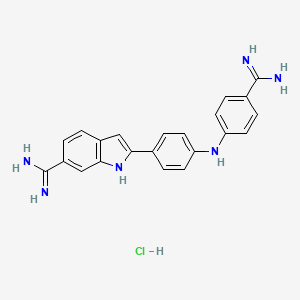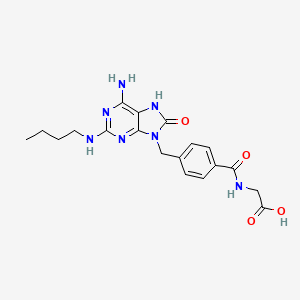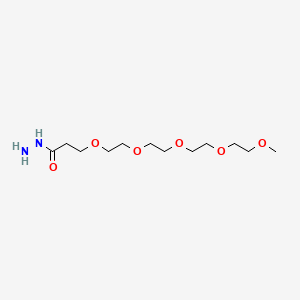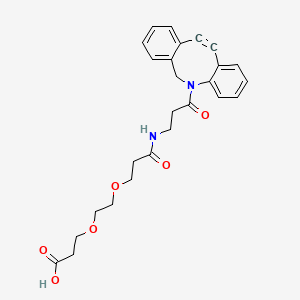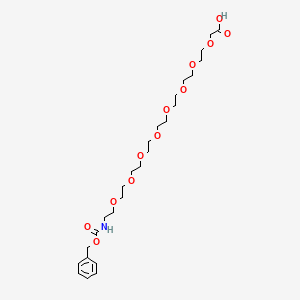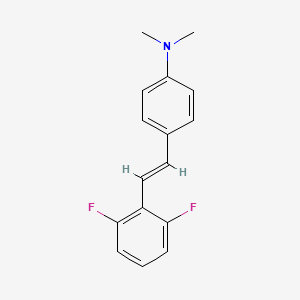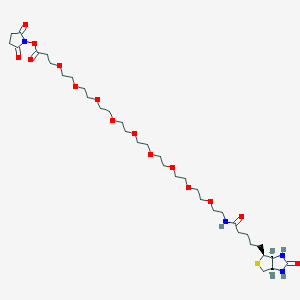
Biotin-PEG9-NHS Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG9-NHS Ester is a chemical compound that combines biotin, a vitamin B7, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in biochemical and molecular biology research due to its ability to form stable amide bonds with lysine residues and N-terminal amino groups of proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-NHS Ester typically involves the reaction of biotin with PEG derivatives and NHS ester groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors that maintain precise temperature and pH control. The compound is then purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
化学反应分析
Types of Reactions: Biotin-PEG9-NHS Ester primarily undergoes amide bond formation reactions with amino groups of proteins. This reaction is facilitated by the NHS ester group, which reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: NHS ester, biotin, PEG derivatives, organic solvents (DMF, DMSO).
Conditions: Temperature range of 0-25°C, pH 7-9.
Major Products Formed: The major product formed is the biotinylated protein or peptide, which can be used for various applications in research and diagnostics.
科学研究应用
Biotin-PEG9-NHS Ester is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Protein Labeling: Used to label proteins and peptides for detection and purification.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Cellular Imaging: Used in fluorescence imaging to track the location and movement of proteins within cells.
Drug Delivery: Employed in the development of targeted drug delivery systems.
作用机制
The mechanism of action of Biotin-PEG9-NHS Ester involves the formation of stable amide bonds with amino groups of target proteins. The biotin moiety allows for specific binding to streptavidin or avidin, which can be used for detection, purification, or immobilization of the biotinylated protein. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the efficiency of the binding process.
相似化合物的比较
Biotin-PEG3-NHS Ester: Shorter PEG spacer, used for applications requiring closer proximity to the target protein.
Biotin-PEG12-NHS Ester: Longer PEG spacer, used for applications requiring greater flexibility.
Biotin-PEG-NHS Ester (various lengths): Different PEG lengths for specific applications.
Uniqueness: Biotin-PEG9-NHS Ester offers a balance between flexibility and proximity, making it suitable for a wide range of applications. Its moderate PEG length allows for efficient binding while maintaining the structural integrity of the target protein.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44)/t28-,29-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAUJNESYGUNK-DMUKBKCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60N4O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
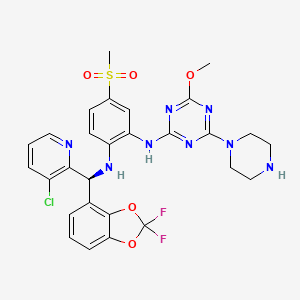
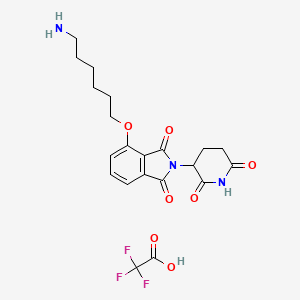
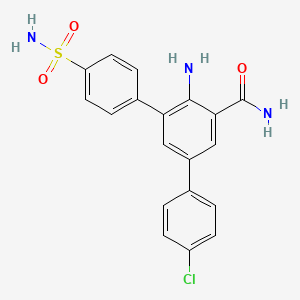
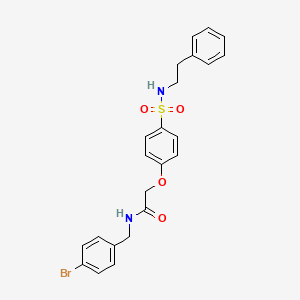
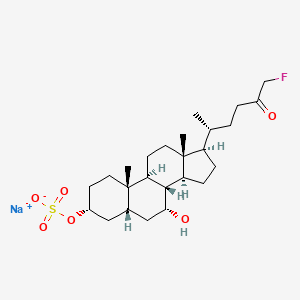
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
